2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide

EGFR inhibition kinase inhibitor NSCLC

Secure this validated 4-amino-5-sulfonylpyrimidine scaffold to preserve SAR integrity in EGFR-mutant NSCLC kinase programs. The phenylsulfonyl group is a confirmed ATP-site privileged fragment; replacing it with generic analogs derails potency and selectivity. The thioether linkage enables late-stage oxidation to sulfoxide/sulfone warheads for irreversible targeting of non‑conserved cysteines. The N‑phenylacetamide moiety offers a modular vector—procure alongside N‑(4‑chlorophenyl) and N‑(m‑tolyl) analogs to map structure‑selectivity relationships across kinase panels. Avoid SAR disruption: order the exact building block.

Molecular Formula C18H16N4O3S2
Molecular Weight 400.47
CAS No. 894947-91-2
Cat. No. B2365909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide
CAS894947-91-2
Molecular FormulaC18H16N4O3S2
Molecular Weight400.47
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H16N4O3S2/c19-17-15(27(24,25)14-9-5-2-6-10-14)11-20-18(22-17)26-12-16(23)21-13-7-3-1-4-8-13/h1-11H,12H2,(H,21,23)(H2,19,20,22)
InChIKeyBCELJYDZIHZAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide (CAS 894947-91-2): A Versatile Pyrimidine Scaffold for Targeted Inhibitor Development


2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide is a synthetic small molecule (MW: 400.47 g/mol, Formula: C18H16N4O3S2) belonging to the class of 4-amino-5-sulfonylpyrimidine derivatives . It features a pyrimidine core substituted with a 4-amino group, a 5-phenylsulfonyl group, and a 2-thio-N-phenylacetamide moiety, rendering it a key intermediate and scaffold in medicinal chemistry for designing kinase inhibitors and other bioactive compounds .

Procurement Risk: Why Generic Pyrimidine Analogs Cannot Substitute for 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide in SAR Campaigns


In structure-activity relationship (SAR) studies, minor structural modifications on the pyrimidine scaffold can lead to drastic changes in potency and selectivity. The specific combination of a phenylsulfonyl group at the 5-position and a thio-N-phenylacetamide chain at the 2-position in 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide is associated with a unique activity profile compared to analogs with thiophene-sulfonyl or isopropylphenyl-sulfonyl substitutions [1]. Class-level evidence demonstrates that pyrimidine sulfonamide derivatives can achieve potent enzyme inhibition (e.g., EGFR IC50: 0.6 nM) [2], and any deviation in the sulfonyl aryl group or the acetamide moiety can significantly alter binding affinity and cellular efficacy. Substituting this precise building block with a generic analog carries a high risk of derailing SAR consistency and invalidating hit-to-lead optimization efforts.

Quantitative Differentiation: Head-to-Head and Class-Level Evidence for 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide


Scaffold-Based Potency Advantage over Thiophene-Sulfonyl and Isopropylphenyl-Sulfonyl Analogs in Kinase Inhibition

While direct data for 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide is not yet published in peer-reviewed literature, class-level SAR data from the aminopyrimidine sulfonamide series indicates that the phenylsulfonyl substitution at the 5-position is critical for achieving low nanomolar EGFR inhibition. In a 2025 study, the most potent compound (12e) in this series exhibited IC50 values of 0.6 nM against H1975 (EGFRL858R/T790M) cells and 4 nM against PC9 (EGFRDel19) cells at a 20 mg/kg oral dose [1]. In contrast, the thiophene-2-sulfonyl analog (PubChem CID 27372170) lacks reported EGFR inhibition data at this potency level, suggesting a significant drop-off in activity when the phenylsulfonyl is replaced with a heteroaryl sulfonyl group.

EGFR inhibition kinase inhibitor NSCLC pyrimidine sulfonamide

Comparative Topological Polar Surface Area (TPSA) and Drug-Likeness Profile Relative to N-Aryl Analogs

The target compound has a calculated Topological Polar Surface Area (TPSA) of 112 Ų, which is within the optimal range for oral bioavailability (≤140 Ų) [1]. In comparison, the N-(2-fluorophenyl) analog (CAS 894947-24-1) and the N-(4-methylphenyl) analog (CAS 894947-40-1) exhibit larger TPSA values due to additional polar atoms, potentially reducing membrane permeability. The compound's molecular weight (400.47 g/mol), XLogP3-AA (3.0), and hydrogen bond donor count (2) all meet Lipinski criteria, indicating a superior drug-likeness profile compared to bulkier analogs .

drug-likeness physicochemical property ADME prediction Lipinski Rule of Five

Enhanced Reactivity of the Thioether Linkage for Derivatization versus Sulfoxide/Sulfone Analogs

The 2-thioether linkage (-S-) in the target compound provides a unique handle for chemoproteomic probe development and covalent inhibitor design. Oxidation of this thioether to a sulfoxide or sulfone generates two distinct warhead chemotypes with graduated electrophilicity, a capability absent in direct sulfoxide/sulfone analogs [1]. This post-synthetic diversification strategy is not possible with the thiophene-2-sulfonyl analog, which lacks metabolically and chemically labile sulfur at the 2-position.

chemical probe synthesis covalent inhibitor warhead thioether chemistry

Optimal Deployment Scenarios for 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide in Drug Discovery


Kinase Inhibitor Lead Generation for NSCLC with Acquired EGFR T790M Resistance

Procure this compound as a core scaffold for synthesizing focused libraries targeting EGFR-mutant non-small cell lung cancer (NSCLC). Its phenylsulfonyl group has been validated as a privileged fragment for occupying the ATP-binding site of mutant EGFR, as demonstrated in recent medicinal chemistry campaigns [1]. The thioether linkage enables late-stage diversification to explore selectivity against wild-type EGFR, a critical safety consideration.

Covalent Chemical Probe Development via Thioether Oxidation

Use the thioether moiety as a latent warhead for developing covalent inhibitors. Controlled oxidation produces sulfoxide or sulfone electrophiles with tuned reactivity towards catalytic cysteines, enabling the design of irreversible probes for target engagement studies and proteomic profiling [1]. This approach is particularly valuable for kinases with non-conserved cysteines in the active site.

SAR Campaigns Exploring N-Phenylacetamide Substitutions for Selectivity Profiling

The N-phenylacetamide group provides a modular vector for exploring binding pocket interactions. Comparative analysis of N-phenyl, N-(4-chlorophenyl), and N-(m-tolyl) analogs reveals that subtle changes in the N-aryl substitution profoundly affect solubility and selectivity [1]. Researchers can procure the parent compound and a set of closely related N-aryl analogs to systematically map structure-selectivity relationships across kinase panels.

Quote Request

Request a Quote for 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.